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Abstract

Javanicin C, a polyketide-derived naphthoquinone, has garnered interest for its biological
activities. Accurate and unambiguous identification is paramount for research and
development. This technical guide provides an in-depth analysis of the International Union of
Pure and Applied Chemistry (IUPAC) nomenclature for Javanicin C. It details the systematic
rules governing the assignment of its name, supported by an examination of the methodologies
used for its structural confirmation. This document serves as a definitive reference for the
precise chemical communication required in scientific and pharmaceutical contexts.

IUPAC Nomenclature of Javanicin C

The correct and systematic IUPAC name for Javanicin C is 5,8-dihydroxy-6-methoxy-2-methyl-
3-(2-oxopropyl)naphthalene-1,4-dione.

The process of deriving this name is based on a hierarchical set of rules applied to the
molecule's structure.

Identification of the Parent Structure

The core of Javanicin C is a bicyclic aromatic system with two ketone groups, which identifies
it as a derivative of naphthalene-1,4-dione. This forms the base of the IUPAC name.
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Numbering of the Naphthalene-1,4-dione Ring System

According to IUPAC rules for fused ring systems, the numbering of the naphthalene-1,4-dione
scaffold is fixed. The carbons bearing the ketone (quinone) groups are assigned positions 1
and 4. The numbering then continues to the adjacent ring fusion carbons (4a and 8a) and
proceeds around the second ring. This standardized numbering is crucial for unambiguously
assigning substituent positions.

The numbering convention is clarified by examining related, simpler naphthoquinones. For
instance, Juglone is named 5-hydroxy-1,4-naphthalenedione[1][2][3][4] and Plumbagin is 5-
hydroxy-2-methyl-1,4-naphthoquinone[5][6][7][8][9], establishing the locant priority.

Identification and Locating of Substituents

With the parent structure numbered, the various substituent groups are identified and assigned
their corresponding locants:

Hydroxy groups (-OH): Two hydroxyl groups are present at positions 5 and 8, leading to the
prefix "5,8-dihydroxy-".

o Methoxy group (-OCHs): A methoxy group is located at position 6, designated as "6-methoxy-

o Methyl group (-CHs): A methyl group is attached to position 2, leading to "2-methyl-".

o 2-Oxopropyl group (-CH2COCHS3): A three-carbon chain with a ketone on the second carbon
is attached at position 3. This group is systematically named "2-oxopropy!".

Assembling the Final IUPAC Name

By combining the substituent prefixes in alphabetical order (dihydroxy, methoxy, methyl,
oxopropyl) followed by the parent name, the complete and unambiguous IUPAC name is
constructed: 5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione.

Data Presentation

The structural elucidation of Javanicin C relies on various analytical techniques. Below is a
summary of its key physicochemical and spectroscopic data.
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Property Value

Molecular Formula C15H1406

Molecular Weight 290.27 g/mol

Appearance Red crystals with a coppery luster

Melting Point 207.5-208 °C (decomposes)[10]

UV max (in Alcohol) 303 nm (log € = 3.97), 305 nm (log € = 3.90)[10]
UV max (in Chloroform) 307 nm (log € = 3.99), 510 nm (log € = 3.86)[10]

Experimental Protocols for Structural Elucidation

The definitive structure of Javanicin C, from which the IUPAC name is derived, has been
confirmed through rigorous experimental procedures. The primary methods employed are X-
ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic
arrangement of a molecule in its crystalline state.

Methodology:

o Crystallization: Javanicin C is first purified and then crystallized from a suitable solvent,
such as ethanol, to obtain single crystals of sufficient quality.

o Data Collection: A selected crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded by a
detector as the crystal is rotated.

» Structure Solution and Refinement: The diffraction data is processed to determine the unit
cell dimensions and space group. The electron density map is calculated from the diffraction
intensities, allowing for the initial placement of atoms. This model is then refined to achieve
the best fit with the experimental data, yielding precise bond lengths, angles, and the overall
molecular conformation.
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The structure of Javanicin C has been successfully elucidated using this method, confirming
the connectivity and substitution pattern of the naphthalene-1,4-dione core[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei (primarily *H and 13C) within a molecule, allowing for the deduction of its carbon-
hydrogen framework.

Methodology:

Sample Preparation: A small, pure sample of Javanicin C is dissolved in a deuterated
solvent (e.g., CDCls or DMSO-ds).

* 1H NMR Spectroscopy: This experiment identifies the number of distinct proton environments
and their neighboring protons through chemical shifts, integration, and spin-spin coupling
patterns. For Javanicin C, this would confirm the presence of the methyl, methoxy, and 2-
oxopropyl groups, as well as aromatic protons.

e 13C NMR Spectroscopy: This technique determines the number of unique carbon atoms in
the molecule, distinguishing between sp? (aromatic, quinone, carbonyl) and sp? (methyl,
methylene, methoxy) carbons.

e 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are used to establish
correlations between protons and carbons, confirming the connectivity of the molecular
fragments deduced from 1D NMR and ultimately assembling the complete structure.

Visualizations
IUPAC Numbering Scheme for Javanicin C

The following diagram illustrates the chemical structure of Javanicin C with the official IUPAC
numbering applied to the naphthalene-1,4-dione core.

Caption: Chemical structure of Javanicin C with IUPAC numbering.
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Workflow for Structural Elucidation and Nomenclature
Assignment

This diagram outlines the logical flow from isolation to the final assignment of the IUPAC name.
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Caption: Workflow from isolation to IUPAC name assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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